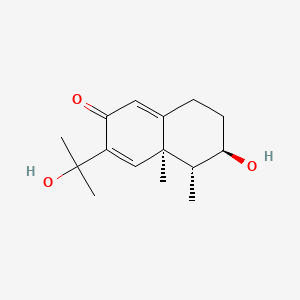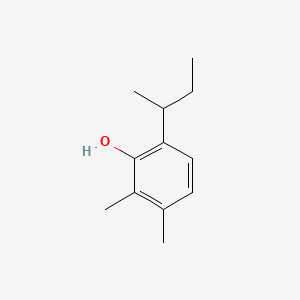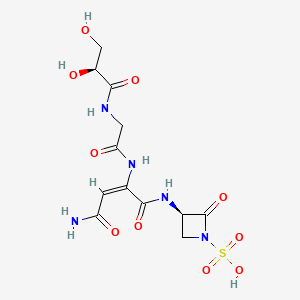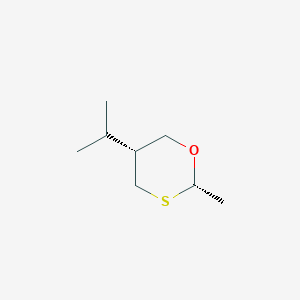
(S)-Ethyl 2,6-diisocyanatohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-Ethyl 2,6-diisocyanatohexanoate” is a chemical compound with the molecular formula C9H12N2O4 . It is also known by other names such as “methyl (s)-2,6-diisocyanatohexanoate” and "(S)-Methyl 2,6-diisocyanatohexanoate" .
Synthesis Analysis
This compound has been used in the synthesis of new biodegradable polyurethanes. These were obtained from polycaprolatone diols (PCC2000 or PCL2000), methyl (S) -2, 6-diisocyanatohexanoate (LDI), and 1, 4-benzenediol or 1, 4-butanediol .Molecular Structure Analysis
The molecular structure of “(S)-Ethyl 2,6-diisocyanatohexanoate” can be represented by the canonical SMILES string:COC(=O)C(CCCCN=C=O)N=C=O . This represents the connectivity of atoms in the molecule but does not provide information about its 3D conformation. Physical And Chemical Properties Analysis
The molecular weight of “(S)-Ethyl 2,6-diisocyanatohexanoate” is 212.20 g/mol . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 8 rotatable bonds . Its exact mass and monoisotopic mass are both 212.07970687 g/mol . The topological polar surface area is 85.2 Ų .Scientific Research Applications
Isocyanates in Scientific Research
Isocyanates, including compounds like (S)-Ethyl 2,6-diisocyanatohexanoate, are highly reactive chemicals widely used in the production of polyurethanes, a class of polymers essential for various applications ranging from foams and fibers to coatings, adhesives, and elastomers. The reactivity of isocyanates with polyols to form polyurethanes is a cornerstone of materials science, enabling the creation of materials with tailored properties for specific applications.
Occupational Exposure and Toxicity Mechanisms
Isocyanates, such as toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI), and hexamethylene diisocyanate (HDI), are known for their potential occupational hazards, including respiratory and dermal sensitization. Understanding the mechanisms of action following inhalation exposure to isocyanates is crucial for developing safer handling practices and protective measures in workplaces. Nakashima, Takeshita, and Morimoto (2002) review the chemistry, reactivity, and potential health effects of isocyanates, highlighting the importance of continued research into safe exposure levels and protective strategies in industrial settings where isocyanates are used (Nakashima, Takeshita, & Morimoto, 2002).
properties
IUPAC Name |
ethyl (2S)-2,6-diisocyanatohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-2-16-10(15)9(12-8-14)5-3-4-6-11-7-13/h9H,2-6H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWTZHMYJZZIGC-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCN=C=O)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCCN=C=O)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849660 |
Source


|
| Record name | Ethyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2,6-diisocyanatohexanoate | |
CAS RN |
45172-15-4 |
Source


|
| Record name | Ethyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (S)-2,6-diisocyanatohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxaldehyde, 1-methyl- (9CI)](/img/no-structure.png)
![Benzo[d]thiazole-2,7-diamine](/img/structure/B564128.png)
![(E)-7-[(1S,2S,3S,5R)-3-(hexanoylamino)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B564129.png)


![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B564135.png)

![5-{(Z)-[4-(Acetylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564140.png)


